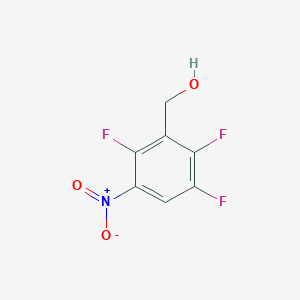
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyrrolidine ring. It is often used as a building block in organic synthesis due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-chloro-3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 to form alcohol derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at ambient temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH in THF.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H22ClNO2 |
|---|---|
Poids moléculaire |
295.80 g/mol |
Nom IUPAC |
tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
Clé InChI |
NYDCEJULNFVTTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
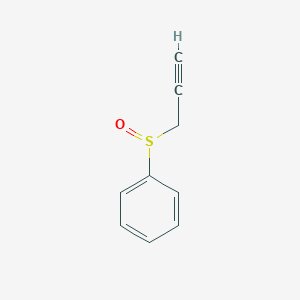
![Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine](/img/structure/B8522693.png)
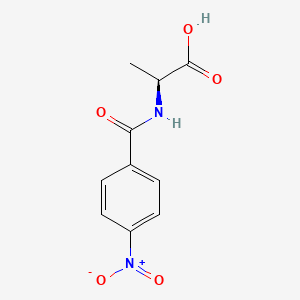
![2,3,6-Trimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B8522718.png)

![1-(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-2-(prop-2-yn-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B8522746.png)

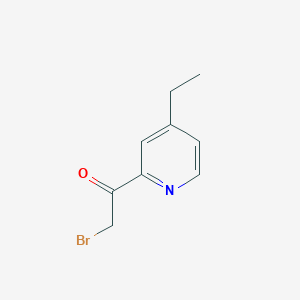
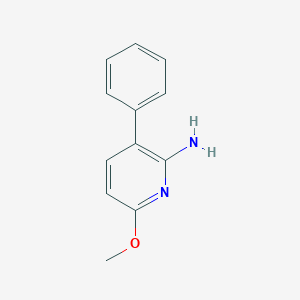
![(3aS,4R,6aR)-5-Iodo-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8522767.png)
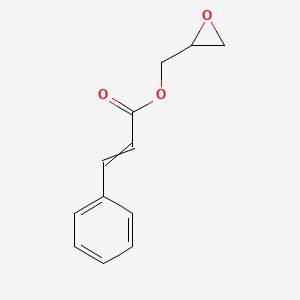
![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)

